molecular formula C23H23N3O5 B3987887 (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione

(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione

Cat. No.: B3987887
M. Wt: 421.4 g/mol
InChI Key: PQXNPZRAQXQVDY-UHFFFAOYSA-N
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Description

(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine-2,3-dione core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrolidine-2,3-dione core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the furan-2-yl(hydroxy)methylidene group: This can be done through aldol condensation reactions.

    Incorporation of the imidazol-1-yl propyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring and the hydroxy group.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: The aromatic rings and the imidazole group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

The compound may have potential as a biochemical probe due to its imidazole group, which can interact with various biological targets.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. The imidazole group may bind to metal ions or enzymes, while the furan ring and other functional groups may participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(4-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione
  • (4E)-5-(4-ethoxyphenyl)-4-[thiophene-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-2-30-17-8-6-16(7-9-17)20-19(21(27)18-5-3-14-31-18)22(28)23(29)26(20)12-4-11-25-13-10-24-15-25/h3,5-10,13-15,20,28H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXNPZRAQXQVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione
Reactant of Route 4
Reactant of Route 4
(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione
Reactant of Route 5
(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione
Reactant of Route 6
Reactant of Route 6
(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione

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